molecular formula C11H19NO5 B13383047 4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid

4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid

Cat. No.: B13383047
M. Wt: 245.27 g/mol
InChI Key: MTVXSGMUDRWQHZ-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid is a chemical compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid typically involves the protection of the amine group in the morpholine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, which can then be further functionalized .

Scientific Research Applications

4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid involves the selective protection and deprotection of functional groups. The tert-butoxycarbonyl group is stable under basic conditions but can be cleaved under acidic conditions. This allows for the selective modification of the molecule in multi-step synthesis processes .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)

InChI Key

MTVXSGMUDRWQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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